molecular formula C9H17ClN2O2 B1439922 (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride CAS No. 1236254-89-9

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride

Cat. No. B1439922
M. Wt: 220.69 g/mol
InChI Key: RFZCXKLPUWQOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, also known as 3-hydroxy-2-pyrrolidone (3-HOP), is a synthetic compound that has been widely used in scientific research studies. It is a versatile compound, with a wide range of applications in biochemical and physiological studies.

Scientific Research Applications

Chemical Synthesis and Drug Design

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, due to its structural complexity, finds relevance in the synthesis of chemical compounds and drug design. Its pyrrolidine component is a critical scaffold in medicinal chemistry, contributing to the development of novel biologically active compounds. The five-membered pyrrolidine ring is particularly valued for its ability to enhance pharmacophore exploration due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage of molecules. This is evident in the design of bioactive molecules with selective targeting capabilities, utilizing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. Such compounds have been reported to show a wide range of biological activities, underscoring the versatility of the pyrrolidine scaffold in drug discovery processes (Li Petri et al., 2021).

Surface Chemistry and Surfactants

Another area where (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride's building blocks, particularly pyrrolidone-based components, find application is in the development of surfactants. These compounds, due to their surface-active properties, have been extensively explored for industrial and academic purposes. The pyrrolidone moiety is particularly effective in enhancing surfactant performance through improving water solubility, compatibility, and solvency. This is achieved through its ability to form pseudoquaternary ammonium ions that can pair with large anions, including those from anionic surfactants, leading to a stabilized ion pair further enhanced by hydrophobic bonding between alkyl chains. The versatility of pyrrolidone in modifying surfactant structures, thereby reducing toxicity while improving efficiency, is a significant contribution to the field of surface chemistry and surfactant research (Login, 1995).

Environmental and Analytical Applications

In environmental and analytical chemistry, the compounds related to (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, especially its pyrrolidone derivatives, are applied in the study of organic pollutant degradation. They serve as critical components in the development of methodologies for the remediation and transformation of recalcitrant compounds found in industrial effluents. The enzymatic degradation processes enhanced by redox mediators involving pyrrolidone derivatives exemplify the potential of these compounds in environmental biotechnology. This application is vital for the remediation of a wide spectrum of aromatic compounds present in various industrial effluents, showcasing the environmental significance of pyrrolidone-based compounds (Husain & Husain, 2007).

properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-7-3-5-11(6-7)9(13)8-2-1-4-10-8;/h7-8,10,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCXKLPUWQOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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